molecular formula C4H2F6O3 B105889 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid CAS No. 662-22-6

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Cat. No.: B105889
CAS No.: 662-22-6
M. Wt: 212.05 g/mol
InChI Key: CMQUGOHGJUTDGZ-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C4H2F6O3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of polyimides , suggesting that its targets could be related to the formation of these polymers.

Mode of Action

It’s known that the compound plays a crucial role in the suzuki–miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This suggests that the compound may interact with its targets to facilitate this reaction.

Biochemical Pathways

Given its role in the synthesis of polyimides , it’s likely that the compound affects pathways related to polymer formation.

Result of Action

The primary result of the action of 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid is the formation of polyimides . These polymers have many unique properties, such as thermal stability, chemical inertness, and excellent mechanical properties, making them useful in a variety of applications, including microelectronics and optoelectronics .

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6O3/c5-3(6,7)2(13,1(11)12)4(8,9)10/h13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQUGOHGJUTDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369341
Record name 2,2-bis(Trifluoromethyl)-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662-22-6
Record name 2,2-bis(Trifluoromethyl)-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid?

A1: 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid (BTHA) possesses a central carbon atom bonded to a carboxylic acid group (-COOH), a hydroxyl group (-OH), and two trifluoromethyl groups (-CF3). This structure leads to the following properties:

  • Molecular Formula: C4H2F6O3 [, ]
  • Molecular Weight: 212.05 g/mol []
  • Approximate C s Symmetry: The molecule exhibits approximate Cs symmetry, with the carboxyl group nearly coplanar to the C-OH moiety. []
  • Intramolecular Hydrogen Bonding: An intramolecular O-H⋯O hydrogen bond exists within the molecule. []

Q2: How is 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid synthesized?

A2: Several synthesis methods have been reported for BTHA:

  • Perfluoroisobutylene Oxide Ring-Opening: Heating perfluoroisobutylene oxide with silica gel in aqueous acetone under pressure yields BTHA. []
  • Cyanohydrin Hydrolysis: Reacting hexafluoroacetone with hydrogen cyanide (HCN) in the presence of a base like piperidine generates the corresponding cyanohydrin, which can then be hydrolyzed to BTHA using strong acid. []

Q3: What are the potential applications of 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid?

A3: Research suggests BTHA may have applications in introducing specific chemical groups into other molecules:

  • Reagent for OC(CF3)2CO2 Introduction: BTHA can act as a reagent to introduce the OC(CF3)2CO2 group into various molecules. [] This functionality can be valuable for modifying the properties of pharmaceuticals, agrochemicals, and other materials.

Q4: How does 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid interact with biological systems?

A4: While specific details about BTHA's interactions with biological systems are limited in the provided research, one study provides insight:

  • Co-crystallization with P. putida Mandelate Racemase: BTHA has been successfully co-crystallized with the enzyme P. putida mandelate racemase. [] While the study's details are not included, this suggests BTHA may interact with and potentially influence the activity of certain enzymes.

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